molecular formula C11H8O3 B8627272 2,3-Dihydroxy-1-naphthaldehyde

2,3-Dihydroxy-1-naphthaldehyde

Cat. No. B8627272
M. Wt: 188.18 g/mol
InChI Key: HONJWUZXQQEEHP-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-1-naphthaldehyde is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydroxy-1-naphthaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxy-1-naphthaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Dihydroxy-1-naphthaldehyde

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

2,3-dihydroxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H8O3/c12-6-9-8-4-2-1-3-7(8)5-10(13)11(9)14/h1-6,13-14H

InChI Key

HONJWUZXQQEEHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

120 g of 2,3-dihydroxynaphthalene, 132 g of ZN(CN)2 (zinc cyanide) and 1.32 g of potassium chloride in 1200 ml of absolute ether were placed in a 2.5 l sulfonation flask equipped with inlet-tube, stirrer, thermometer, reflux condenser and calcium chloride tube. Hydrogen chloride gas was introduced for 6 hours while cooling with ice and stirring. Subsequently, the ether was decanted and destroyed with sodium hydroxide. In order to remove the residual ether, the oily residue was evacuated hot, then treated with 800 ml of water and stirred at 60° C. on a steam-bath. The cooled mixture was filtered under suction and the material on the suction filter was dried at 40 ° C. in vacuo. The crude product was dissolved in acetonitrile while warming, filtered and, after concentration in vacuo, crystallized. There were obtained 121.3 g (85.7% of theory) of 2,3-dihydroxy-naphthaldehyde of melting point 132°-133° C.
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120 g
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1.32 g
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1200 mL
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Synthesis routes and methods II

Procedure details

Phosphorous oxychloride (1.9 ml) was added to a solution of 2,3-dihydroxynaphthalene (3.2 g) in DMF (26 ml) at 0° C. The reaction mixture was kept for four hours at 100° C. Water (50 ml) was added to the cooled mixture and the resulting oily suspension refluxed for 20 min. The cool reaction mixture was poured into ice, filtered, washed with water and recrystallized from 2-propanol-water. Yield: 0.1 g, melting point 129-134° C.
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1.9 mL
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3.2 g
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26 mL
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50 mL
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Synthesis routes and methods III

Procedure details

The procedure of Production Example 3 was repeated except that phenol was replaced with 2,3dihydroxynaphthalene, the 35% concentrated hydrochloric acid was replaced with 0.1 ml of phosphoric acid, and the reaction solution to be subjected to reflux was-added with 100 g of acetone and then was heated under reflux, to give a 2,3-dihydroxynaphthalene-formaldehyde condensate.
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0.1 mL
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100 g
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Synthesis routes and methods IV

Procedure details

A stream of HCl gas was passed through a stirred, cooled (0° C.) mixture of 2,3-dihydroxynaphthalene (6 g, 37.4 mmol) and zinc cyanide (6.6 g, 56.1 mmol) in dry Et2O (28 mL) for 20 min. An insoluble yellow oil was generated. Stirring was continued for 1 h at 0° C., then at room temperature for 1 h. The yellow brown oil was separated and washed with Et2O. Water (120 mL) was added and the mixture was heated at 60° C. for 10 min. The yellow solid generated was filtered and washed with water to give product (5.48 g, containing 20% starting material). MS (APCI) m/z 187 (M−H).
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6 g
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28 mL
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6.6 g
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